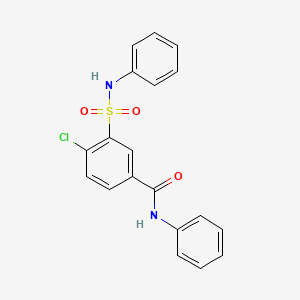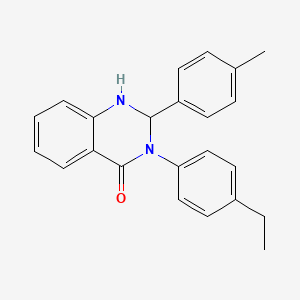
4-Chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯苯基 4-(2,5-二氧代吡咯烷-1-基)苯甲酸酯: 是一种属于苯甲酸酯类的有机化合物。其特征在于存在一个连接到苯甲酸核心上的 4-氯苯基基团和一个 2,5-二氧代吡咯烷-1-基基团。
准备方法
合成路线和反应条件: 4-氯苯基 4-(2,5-二氧代吡咯烷-1-基)苯甲酸酯的合成通常涉及将 4-氯苯酚与 4-(2,5-二氧代吡咯烷-1-基)苯甲酸进行酯化反应。 反应通常在脱水剂(如二环己基碳二亚胺 (DCC))和催化剂(如 4-二甲氨基吡啶 (DMAP))存在下,在二氯甲烷等有机溶剂中进行 .
工业生产方法: 虽然关于该化合物的具体工业生产方法没有广泛记载,但通常的方法将涉及在受控条件下进行大规模酯化反应,以确保高产率和纯度。使用自动化反应器和连续流动系统可以提高效率和可扩展性。
化学反应分析
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在 4-氯苯基基团上,导致形成醌类化合物。
还原: 还原反应可以针对 2,5-二氧代吡咯烷-1-基部分中的羰基,有可能将它们转化为羟基。
取代: 亲核取代反应可以在 4-氯苯基基团上发生,其中氯原子被其他亲核试剂取代。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 使用氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等试剂。
取代: 在适当的溶剂中使用甲醇钠 (NaOCH₃) 或乙醇钠 (NaOEt) 等亲核试剂。
主要产物:
氧化: 形成醌类化合物。
还原: 形成醇类。
取代: 形成取代的苯基衍生物。
科学研究应用
作用机制
4-氯苯基 4-(2,5-二氧代吡咯烷-1-基)苯甲酸酯的作用机制涉及它与酶和受体等分子靶标的相互作用。该化合物可以通过与它们的活性位点结合来抑制特定酶,从而调节它们的活性。 这种相互作用会影响各种生化途径,从而导致预期的治疗或研究结果 .
相似化合物的比较
类似化合物:
- 2,5-二氧代吡咯烷-1-基 4-氟苯甲酸酯
- 2,5-二氧代吡咯烷-1-基 4-羟基苯甲酸酯
- 2,5-二氧代吡咯烷-1-基 3-碘苯甲酸酯
比较: 与这些类似化合物相比,4-氯苯基 4-(2,5-二氧代吡咯烷-1-基)苯甲酸酯由于存在 4-氯苯基基团而具有独特之处,该基团可以赋予其独特的化学和生物学特性。 这种独特性会影响其反应性、结合亲和力和在各种应用中的总体有效性 .
属性
分子式 |
C17H12ClNO4 |
|---|---|
分子量 |
329.7 g/mol |
IUPAC 名称 |
(4-chlorophenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C17H12ClNO4/c18-12-3-7-14(8-4-12)23-17(22)11-1-5-13(6-2-11)19-15(20)9-10-16(19)21/h1-8H,9-10H2 |
InChI 键 |
JXNUENRMWXRIOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)

![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11543841.png)
![4-amino-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11543848.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543851.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11543866.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11543869.png)

![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)
![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11543892.png)
![(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11543893.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543899.png)
![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)
